molecular formula C9H8N2O2 B13040669 5-Cyano-2-methylpyridin-3-yl acetate

5-Cyano-2-methylpyridin-3-yl acetate

Cat. No.: B13040669
M. Wt: 176.17 g/mol
InChI Key: GFFNMLRTJXOHQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2-methylpyridin-3-yl acetate (CAS 98499-01-5) is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . It is a pyridine-based derivative, a class of heterocyclic compounds that are prominent in medicinal chemistry due to their widespread presence in commercially available drugs and their ability to improve pharmacological and pharmacokinetic properties, such as metabolic stability and biological activity . Pyridine and cyanopyridine scaffolds are of significant interest in pharmaceutical research for developing novel therapeutic agents. These structures are found in compounds investigated for a range of biological activities, including use as reversible covalent inhibitors , capping groups in the design of histone deacetylase (HDAC) inhibitors for cancer research , and as core structures in inhibitors of viral replication . The specific substitution pattern on the pyridine ring, such as the cyano and acetate groups present in this compound, can be critical for its reactivity and interaction with biological targets, making it a valuable building block for drug discovery programs. This product is intended for research and development purposes only. Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human consumption.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(5-cyano-2-methylpyridin-3-yl) acetate

InChI

InChI=1S/C9H8N2O2/c1-6-9(13-7(2)12)3-8(4-10)5-11-6/h3,5H,1-2H3

InChI Key

GFFNMLRTJXOHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Starting Materials and Intermediates

  • 5-Cyano-3-methylpyridine-2-carboxylic acid is a common intermediate used for further esterification and functionalization steps. It can be synthesized by deprotection of tert-butyl 5-cyano-3-methylpicolinate using trifluoroacetic acid in dichloromethane at room temperature for 2 hours, followed by concentration and trituration to yield the acid in 94% yield.

  • Halogenated esters of 2-amino-5-cyano-3-methylbenzoic acid derivatives serve as key intermediates for cyanation and amide formation reactions.

Esterification to Form Acetate Esters

  • Esterification of the corresponding carboxylic acid or acid derivatives with acetic anhydride or acetyl chloride under controlled conditions yields the acetate ester at the 3-position. Conditions typically involve mild heating and the presence of a base or acid catalyst to promote ester formation.

  • For example, methyl or ethyl esters of 2-amino-5-cyano-3-methylbenzoic acid derivatives are prepared and then converted to acetate esters by reaction with acetic acid derivatives.

Cyanation via Nucleophilic Substitution

  • Halogenated intermediates (e.g., 5-bromo-3-methylpyridine derivatives) undergo nucleophilic substitution with copper(I) cyanide in high-boiling solvents such as N-methylpyrrolidone at elevated temperatures (around 170 °C) for several hours (4–6 h) to introduce the cyano group at position 5.

  • The reaction is followed by workup involving aqueous ethylenediamine washing to remove copper residues and purification by extraction and chromatography if needed.

Aminolysis and Amide Formation

  • Aminolysis of esters with methylamine in methanol, often catalyzed by sodium methoxide, is used to convert esters into amides or related derivatives, which can be further transformed into acetate esters or other functional groups.

  • Reaction conditions are typically mild, ranging from room temperature to 60 °C, and carried out under atmospheric pressure.

Detailed Example Procedure

Step Reagents/Conditions Description Yield & Purity
1 tert-Butyl 5-cyano-3-methylpicolinate + TFA/DCM, RT, 2 h Deprotection to 5-cyano-3-methylpyridine-2-carboxylic acid 94% yield; yellow solid
2 Esterification with acetic anhydride or acetyl chloride Formation of 5-cyano-2-methylpyridin-3-yl acetate Variable, typically high yield under controlled conditions
3 5-Bromo-3-methylpyridine derivative + CuCN, NMP, 170 °C, 4-6 h Cyanation to introduce cyano group at position 5 47.9% to 82.7% yield depending on substrate; purified by extraction and chromatography
4 Ester + Methylamine + NaOMe, MeOH, RT to 60 °C, overnight Aminolysis to amide derivatives or further functionalization 70.6% to 95.9% yield; high purity (up to 99% LC area)

Reaction Conditions and Optimization Notes

  • Temperature: Cyanation reactions require elevated temperatures (~170 °C) to proceed efficiently, while aminolysis and esterification steps are typically performed at room temperature to 60 °C.

  • Solvents: N-Methylpyrrolidone (NMP) is preferred for cyanation due to its high boiling point and ability to dissolve copper cyanide and substrates. Methanol is commonly used for aminolysis and esterification.

  • Catalysts/Additives: Sodium methoxide is used as a catalyst/base in aminolysis to enhance reaction rates.

  • Purification: Post-reaction workup includes aqueous washing with ethylenediamine solutions to remove copper residues, extraction with ethyl acetate, and column chromatography to achieve high purity.

Summary Table of Preparation Methods

Preparation Step Reagents & Conditions Purpose Yield Range Notes
Deprotection of tert-butyl ester TFA/DCM, RT, 2 h Generate carboxylic acid intermediate 94% High purity, yellow solid
Esterification Acetic anhydride or acetyl chloride, base/acid catalyst, mild heating Form acetate ester High (not always reported) Control of temperature critical
Cyanation CuCN, NMP, 170 °C, 4–6 h Introduce cyano group via halogen substitution 48%–83% Requires careful purification
Aminolysis Methylamine, NaOMe, MeOH, RT to 60 °C, overnight Convert esters to amides or related derivatives 70%–96% High purity achievable

Research Findings and Considerations

  • The cyanation step is crucial and often the yield-limiting step due to the harsh conditions and potential side reactions. Optimization involves careful control of temperature, reaction time, and stoichiometry of copper cyanide.

  • Aminolysis with methylamine is a mild and efficient method to convert esters to amides, enabling further functionalization or direct use of the acetate ester.

  • The use of halogenated intermediates (bromo or chloro derivatives) is a common strategy to introduce the cyano group via nucleophilic substitution.

  • Purification steps involving ethylenediamine washing help remove metal residues, which is critical for achieving high purity in the final product.

  • Literature reports emphasize the importance of reaction monitoring by liquid chromatography (LC) to assess purity and yield quantitatively.

Chemical Reactions Analysis

Types of Reactions

5-Cyano-2-methylpyridin-3-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl amines, and various catalysts. Reaction conditions often involve elevated temperatures and solvent-free environments to facilitate the reactions .

Major Products Formed

The major products formed from these reactions are typically heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds, including 5-cyano-2-methylpyridin-3-yl acetate, exhibit significant anticancer properties. For instance, compounds synthesized from similar pyridine frameworks have shown potent inhibition against various cancer cell lines. A notable study demonstrated that certain derivatives displayed IC50 values as low as 18 nM against breast cancer cells, suggesting a promising avenue for developing new anticancer agents .

Case Study: Synthesis and Evaluation
A study focused on synthesizing a series of pyridine derivatives highlighted the potential of this compound in enhancing the efficacy of existing drugs. The synthesized compounds were evaluated for their cytotoxic effects on human cancer cell lines, with several exhibiting significant activity while sparing normal fibroblast cells .

Organic Synthesis

Reagent in Chemical Reactions
this compound serves as a versatile reagent in various organic reactions. Its cyano group allows it to participate in nucleophilic addition reactions, making it useful for synthesizing complex organic molecules.

Table: Summary of Synthetic Applications

Reaction TypeRole of this compoundOutcome
Biginelli ReactionCatalystHigh yields of dihydropyrimidinones (80-99%)
Knoevenagel CondensationActive methylene compoundFormation of polyfunctionalized olefins with good yields (65-97%)
Michael AdditionElectrophileSynthesis of β-keto esters

Agrochemical Applications

Pesticidal Activity
Compounds derived from this compound have been explored for their potential as agrochemicals. Research indicates that certain derivatives exhibit larvicidal activity against Aedes aegypti, the mosquito responsible for transmitting diseases such as dengue and Zika virus. The lethal concentrations (LC50) were reported at levels indicating effective pest control capabilities .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial in optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications at the cyano and methyl positions significantly influence biological activity and selectivity towards specific targets.

Table: Example of SAR Findings

Compound VariationBiological ActivityObservations
Methyl substitutionEnhanced anticancer activityIncreased potency in breast cancer models
Cyano group modificationAltered selectivityVaried effects on different cancer cell lines

Mechanism of Action

The mechanism of action of 5-Cyano-2-methylpyridin-3-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

5-Bromo-2-iodopyridin-3-yl Acetate

  • Substituents : Bromo (position 5), iodo (position 2), acetate (position 3) .
  • Key Differences: Halogen substituents (Br, I) introduce strong electron-withdrawing effects and increased molecular weight compared to the cyano and methyl groups in the target compound. Iodo and bromo groups may enhance reactivity in cross-coupling reactions but reduce solubility in aqueous media due to their hydrophobic nature.
  • Applications : Likely used in synthetic intermediates for metal-catalyzed transformations.

(E)-Methyl 3-(2-Amino-5-methylpyridin-3-yl)acrylate

  • Substituents: Amino (position 2), methyl (position 5), acrylate ester (position 3) .
  • Key Differences: The amino group at position 2 provides electron-donating effects, contrasting with the electron-withdrawing cyano group in the target compound. The acrylate ester (vs. acetate) may confer higher rigidity and conjugation, influencing UV absorption or polymer compatibility.
  • Applications: Potential use in optoelectronic materials or as a ligand in coordination chemistry.

Methyl 3-(6-Chloro-5-pivalamidopyridin-2-yl)acrylate

  • Substituents : Chloro (position 6), pivalamido (position 5), acrylate (position 3) .
  • Key Differences: The bulky pivalamido group introduces steric hindrance, reducing reactivity at position 5 compared to the cyano group in the target compound. Chloro and acrylate substituents may favor nucleophilic aromatic substitution or Michael addition reactions.
  • Applications : Likely a precursor for bioactive molecule synthesis.

2-Amino-5-cyanopyridine

  • Substituents: Amino (position 2), cyano (position 5) .
  • Key Differences: Lacks the acetate ester and methyl group present in the target compound, resulting in lower molecular weight (119.12 g/mol) and higher melting point (159–165°C). The amino group enhances solubility in polar solvents but reduces stability under acidic conditions.
  • Applications : Intermediate in pharmaceutical synthesis, e.g., for antimalarial or antiviral agents.

Comparative Analysis Table

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Effects
This compound Cyano (5), Methyl (2), Acetate (3) Not reported High polarity, moderate steric hindrance
5-Bromo-2-iodopyridin-3-yl acetate Br (5), I (2), Acetate (3) Not reported High reactivity in cross-coupling
(E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate Amino (2), Methyl (5), Acrylate (3) Not reported Electron-rich ring, conjugation potential
2-Amino-5-cyanopyridine Amino (2), Cyano (5) 119.12 High melting point (159–165°C), polar

Research Findings and Implications

  • Electronic Effects: The cyano group in this compound stabilizes the pyridine ring via electron withdrawal, making it less nucleophilic than amino-substituted analogs .
  • Solubility : Acetate esters generally improve solubility in organic solvents compared to halogenated derivatives .
  • Synthetic Utility : The methyl group at position 2 in the target compound may reduce steric hindrance compared to bulkier substituents like pivalamido , facilitating functionalization at adjacent positions.

Limitations and Recommendations

  • Data Gaps : Molecular weights and quantitative solubility data for several analogs are unavailable in cited sources. Further experimental studies are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.